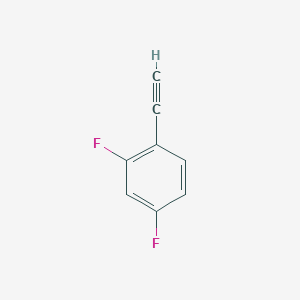

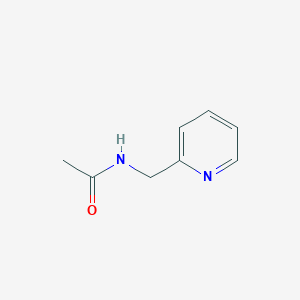

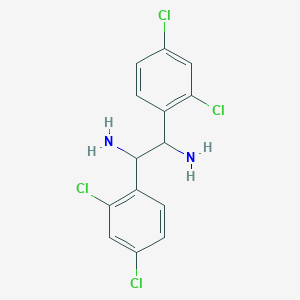

![molecular formula C10H10FNO3 B1335934 3-[(4-fluorobenzoyl)amino]propanoic Acid CAS No. 440341-64-0](/img/structure/B1335934.png)

3-[(4-fluorobenzoyl)amino]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(4-fluorobenzoyl)amino]propanoic acid is a fluorinated compound that can be considered a derivative of unnatural amino acids, specifically belonging to the class of β-amino acids. It is characterized by the presence of a 4-fluorophenyl group, which is a common structural motif in medicinal chemistry due to its ability to modulate the biological activity of molecules. The compound's relevance extends to its use as a building block in synthesis and its potential applications in various fields, including pharmacology and materials science .

Synthesis Analysis

The synthesis of related fluorinated amino acid derivatives typically involves the reaction of a fluorinated benzaldehyde with an amino acid. For instance, 2-(4-fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde with alpha-alanine in refluxing ethanol, as demonstrated in one of the studies . This method likely follows a Schiff base formation followed by acid-mediated hydrolysis to yield the final product. The structure of the synthesized compound is usually confirmed using spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy .

Molecular Structure Analysis

The molecular structure of 3-amino-3-(4-fluorophenyl)propionic acid, a closely related compound, has been studied using density functional theory (DFT). The computed zwitterionic monomer and dimer structures of this compound include intra- and intermolecular hydrogen bonds, specifically N–H⋯O bonds formed between NH3+ and COO− moieties. These hydrogen bonds are crucial for the stability of the zwitterionic forms and are characterized by bond lengths around 1.70 Å. The vibrational modes associated with these hydrogen bonds have been correlated with characteristic absorptions in experimental IR and Raman spectra .

Chemical Reactions Analysis

The fluorinated amino acid derivatives are reactive intermediates that can participate in various chemical reactions. Their reactivity is often explored in the context of forming more complex molecules or as part of bioconjugation strategies. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity patterns. However, specific reactions involving 3-[(4-fluorobenzoyl)amino]propanoic acid are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased acidity of the amino group and affect the overall hydrophobicity of the molecule. The electronic structure and hydrogen bonding capabilities are also key factors that determine the solubility and stability of these compounds in various solvents. The zwitterionic nature of these molecules, as evidenced by the computational studies, suggests that they have distinct dipole moments and can engage in strong intermolecular interactions . The sensitivity and efficiency of analytical methods, such as capillary electrophoresis with laser-induced fluorescence detection, have been employed to separate and analyze amino acids, indicating the potential for high-resolution characterization of such compounds .

Wissenschaftliche Forschungsanwendungen

-

Proteomics Research

- Field : Biochemistry and Molecular Biology .

- Application : 3-[(4-fluorobenzoyl)amino]propanoic Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, as well as in the development of new diagnostic methods and treatments.

-

Antimicrobial Development

- Field : Pharmacology and Medicinal Chemistry .

- Application : Derivatives of 3-[(4-fluorobenzoyl)amino]propanoic Acid have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

- Method : The synthesis of these derivatives involves chemical reactions under specific conditions. For instance, the reduction of 3-[(4-fluorobenzoyl)amino]propanoic Acid with an excess of tert-butylamine borane (TBAB) in the presence of AlCl3 provided a derivative in 63% yield .

- Results : The resultant novel 3-[(4-hydroxyphenyl)amino]propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Some derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Safety And Hazards

The compound should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .

Eigenschaften

IUPAC Name |

3-[(4-fluorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBOGHUSZFFYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392832 |

Source

|

| Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorobenzoyl)amino]propanoic Acid | |

CAS RN |

440341-64-0 |

Source

|

| Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

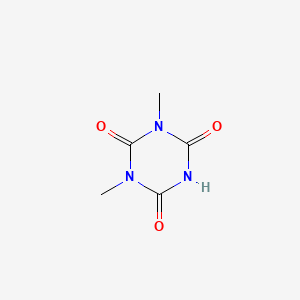

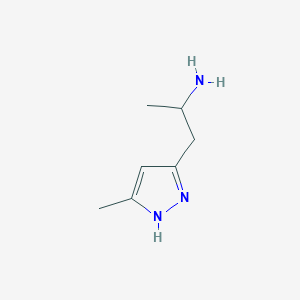

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

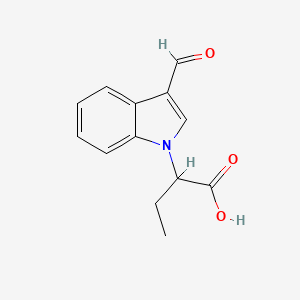

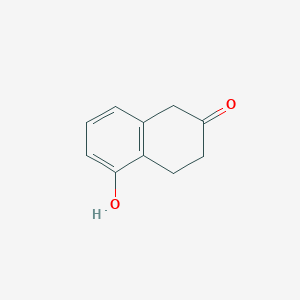

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)

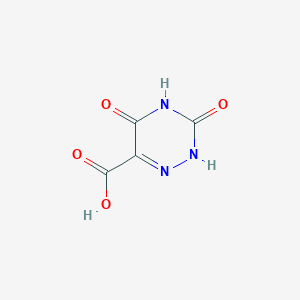

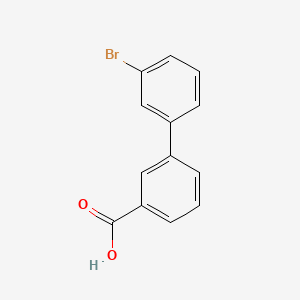

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)